N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide
Description
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide is a complex organic compound featuring a unique structure that combines elements of benzo[b][1,4]oxazepine and tetrahydrofuran
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-4-9-21-14-8-7-13(20-17(22)15-6-5-10-24-15)11-16(14)25-12-19(2,3)18(21)23/h4,7-8,11,15H,1,5-6,9-10,12H2,2-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEPESKSELAEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3CCCO3)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the benzo[b][1,4]oxazepine core, followed by the introduction of the allyl and dimethyl groups. The final step involves the attachment of the tetrahydrofuran-2-carboxamide moiety. Common reagents used in these reactions include N,N-dimethylformamide (DMF), acetic acid, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)tetrahydrofuran-2-carboxamide: shares similarities with other benzo[b][1,4]oxazepine derivatives and tetrahydrofuran-containing compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound for research and industrial applications .
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is purity ensured?
The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization under reflux conditions. Key steps include:
- Allylation : Introducing the allyl group to the oxazepine ring under inert atmosphere (e.g., nitrogen) using allyl bromide and a base like K₂CO₃ .
- Carboxamide Coupling : Reacting the intermediate with tetrahydrofuran-2-carboxylic acid via amide bond formation (e.g., EDC/HOBt activation) .
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is critical for removing unreacted starting materials and by-products. Final purity (>95%) is confirmed via HPLC and NMR .
Basic: Which analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with characteristic peaks for the oxazepine ring (δ 4.2–4.5 ppm, OCH₂) and tetrahydrofuran moiety (δ 3.7–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the amide) .
Advanced: How can low yields during oxazepine ring closure be mitigated?
Low yields often stem from competing side reactions (e.g., dimerization). Strategies include:
- Solvent Optimization : Using polar aprotic solvents (DMF or DMSO) to stabilize intermediates .
- Catalytic Additives : Adding molecular sieves to absorb by-products like water .
- Temperature Control : Gradual heating (60–80°C) to favor cyclization over decomposition .
Advanced: How should conflicting bioactivity data between structural analogs be resolved?
Contradictions (e.g., varying IC₅₀ values) may arise from differences in substituents (e.g., allyl vs. ethyl groups). Methodologies include:
- Comparative SAR Studies : Synthesizing analogs with systematic substitutions (e.g., varying the tetrahydrofuran moiety) and testing in standardized assays (e.g., enzyme inhibition) .
- Molecular Dynamics Simulations : Assessing binding affinity changes caused by steric or electronic effects of substituents .
Advanced: What methods identify biological targets for this compound?
- Kinase Profiling : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to screen for inhibition of targets like SYK, implicated in inflammatory pathways .
- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate interacting proteins from cell lysates .
Basic: How is solubility addressed in in vitro assays?
- Solvent Selection : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
- Co-Solvents : Add β-cyclodextrin or PEG-400 to enhance aqueous solubility .
Advanced: How is metabolic stability evaluated in preclinical studies?
- Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound loss via LC-MS/MS .
- CYP450 Inhibition Screening : Test for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Fragment-Based Design : Replace the tetrahydrofuran group with isosteres (e.g., pyrrolidine) to assess impact on potency .
- Pharmacophore Modeling : Identify essential hydrogen-bond acceptors (e.g., oxazepine carbonyl) using software like Schrödinger .
Basic: How is compound stability under varying pH conditions assessed?
- Forced Degradation Studies : Incubate at pH 2–12 (37°C, 24 hrs) and monitor degradation products via UPLC-MS .
- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and track crystallinity changes via XRD .
Advanced: Can computational models predict regioselectivity in derivative synthesis?
- DFT Calculations : Predict reactivity of allyl vs. methyl groups in electrophilic substitutions (e.g., Fukui indices) .
- Machine Learning : Train models on historical reaction data to forecast optimal conditions for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
